![molecular formula C6N6O3 B100035 4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene CAS No. 16279-15-5](/img/structure/B100035.png)
4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which consists of three oxadiazole rings fused to a benzene ring
Méthodes De Préparation
The synthesis of benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4,5-tetrazine with nitrous acid, followed by cyclization to form the oxadiazole rings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxadiazole rings into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the oxadiazole rings are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism by which benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with hypoxia-inducible factors, inhibiting their activity and thereby affecting cellular responses to low oxygen levels . The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions with various biomolecules.
Comparaison Avec Des Composés Similaires
Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole can be compared with other similar compounds such as:
Benzo[c][1,2,5]oxadiazole: Known for its electron-withdrawing properties and use in polymer chemistry.
Benzo[c][1,2,5]thiadiazole: Extensively researched for its applications in photovoltaics and as fluorescent sensors.
Multicyclic oxadiazoles: These compounds share similar stability and energetic properties, making them useful in materials science.
The uniqueness of benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole lies in its three fused oxadiazole rings, which confer high thermal stability and specific reactivity patterns not seen in other similar compounds.
Propriétés
Numéro CAS |
16279-15-5 |
|---|---|
Formule moléculaire |
C6N6O3 |
Poids moléculaire |
204.1 g/mol |
Nom IUPAC |
4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6N6O3/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5 |
Clé InChI |
AVIIOEOPBJOTOH-UHFFFAOYSA-N |
SMILES |
C12=NON=C1C3=NON=C3C4=NON=C24 |
SMILES canonique |
C12=NON=C1C3=NON=C3C4=NON=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


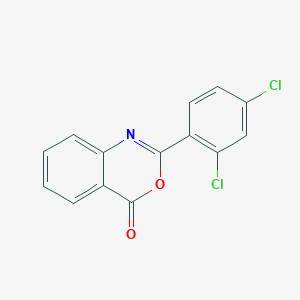
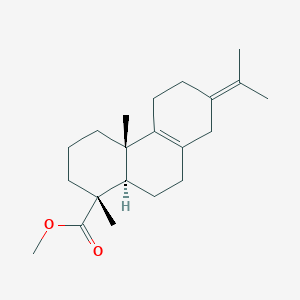
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
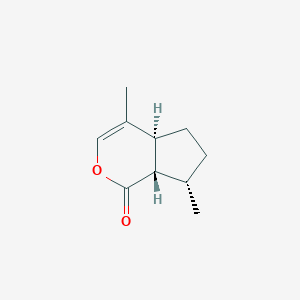
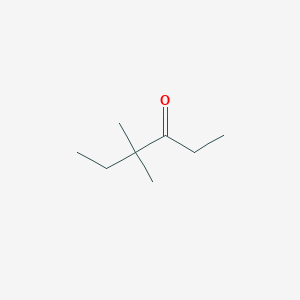
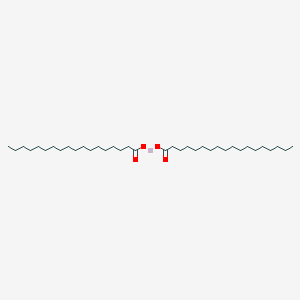
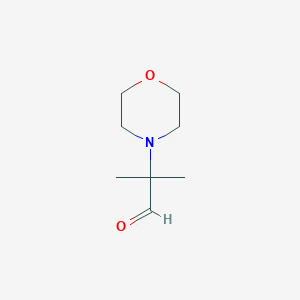
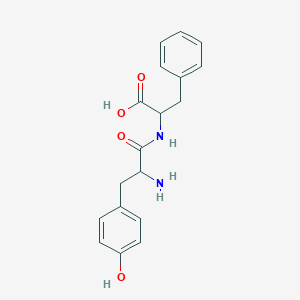
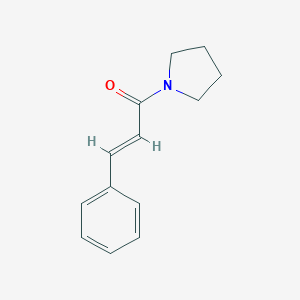
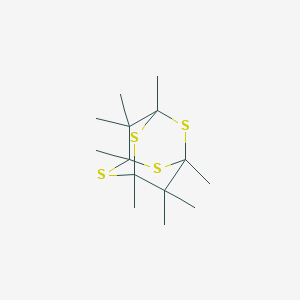
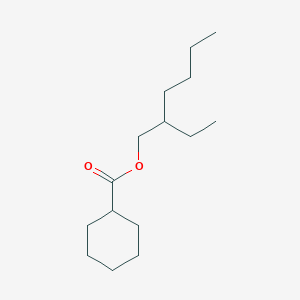
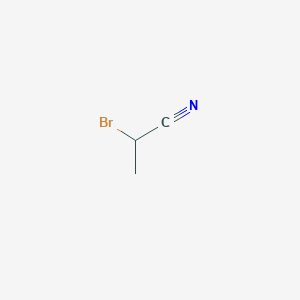
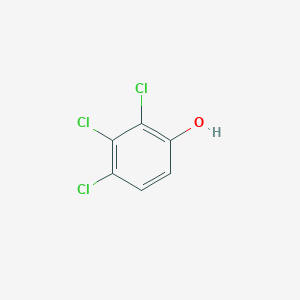
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
